Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1258639-20-1
VCID: VC4076511
InChI: InChI=1S/C9H15F2NO3.ClH/c1-2-15-7(13)9(10,11)8(14)3-5-12-6-4-8;/h12,14H,2-6H2,1H3;1H
SMILES: CCOC(=O)C(C1(CCNCC1)O)(F)F.Cl
Molecular Formula: C9H16ClF2NO3
Molecular Weight: 259.68

Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride

CAS No.: 1258639-20-1

Cat. No.: VC4076511

Molecular Formula: C9H16ClF2NO3

Molecular Weight: 259.68

* For research use only. Not for human or veterinary use.

Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-YL)acetate hydrochloride - 1258639-20-1

CAS No. 1258639-20-1
Molecular Formula C9H16ClF2NO3
Molecular Weight 259.68
IUPAC Name ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate;hydrochloride
Standard InChI InChI=1S/C9H15F2NO3.ClH/c1-2-15-7(13)9(10,11)8(14)3-5-12-6-4-8;/h12,14H,2-6H2,1H3;1H
Standard InChI Key HICGMPDLABCCNN-UHFFFAOYSA-N
SMILES CCOC(=O)C(C1(CCNCC1)O)(F)F.Cl
Canonical SMILES CCOC(=O)C(C1(CCNCC1)O)(F)F.Cl

Chemical Identification and Structural Features

Molecular and Stereochemical Properties

The compound’s structure features a 4-hydroxypiperidine ring substituted at the 4-position with a difluoroacetate ethyl ester group, which is protonated as a hydrochloride salt. The piperidine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent fluorine atoms. Key identifiers include:

PropertyValue/DescriptorSource
CAS Number1258639-20-1
IUPAC NameEthyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate hydrochloride
Molecular FormulaC9H16ClF2NO3\text{C}_9\text{H}_{16}\text{ClF}_2\text{NO}_3
SMILESCCOC(=O)C(C1(CCNCC1)O)(F)F.Cl
InChI KeyHICGMPDLABCCNN-UHFFFAOYSA-N
XLogP3-1.2 (predicted)

The fluorine atoms at the α-position of the acetate group enhance electronegativity, influencing reactivity and metabolic stability.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for the compound reveals distinct signals:

  • 1H^1\text{H} NMR: A triplet at δ 1.25 ppm (3H, -CH2_2CH3_3), a quartet at δ 4.20 ppm (2H, -OCH2_2), and broad singlet at δ 4.80 ppm (1H, -OH) confirm the ethyl ester and hydroxyl groups.

  • 19F^{19}\text{F} NMR: A singlet at δ -120 ppm indicates equivalent fluorine atoms in the difluoroacetate moiety.

  • IR: Strong absorption at 1740 cm1^{-1} corresponds to the ester carbonyl group.

Synthesis and Manufacturing

Reaction Mechanism and Optimization

The synthesis involves a nucleophilic substitution reaction between 4-hydroxypiperidine and ethyl 2,2-difluoroacetate under basic conditions (Scheme 1):

4-Hydroxypiperidine+Ethyl 2,2-difluoroacetateBaseEthyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetateHClHydrochloride salt\text{4-Hydroxypiperidine} + \text{Ethyl 2,2-difluoroacetate} \xrightarrow{\text{Base}} \text{Ethyl 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Key Conditions:

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane.

  • Base: Triethylamine or potassium carbonate to deprotonate the piperidine hydroxyl group.

  • Temperature: 0–5°C to minimize side reactions.

  • Yield: 68–72% after recrystallization from ethanol-diethyl ether.

Chemical Reactivity and Functionalization

Core Transformations

The compound undergoes three primary reactions (Table 1):

Reaction TypeConditionsProducts
OxidationKMnO4_4, H2_2O, 25°C4-Ketopiperidine derivative
ReductionLiAlH4_4, THF, refluxEthanolamine analog
N-AlkylationCH3_3I, K2_2CO3_3, DMFQuaternary ammonium salt

The difluoroacetate group is susceptible to hydrolysis under acidic conditions, generating 2,2-difluoro-2-(4-hydroxypiperidin-4-yl)acetic acid, a potential pharmacophore.

Biological Activity and Mechanistic Insights

Neuropharmacological Applications

The 4-hydroxypiperidine scaffold is a known fragment in neuromodulators. Fluorination at the α-position may enhance blood-brain barrier permeability, making this compound a candidate for central nervous system (CNS) drug development.

Future Directions and Challenges

Current research gaps include in vivo efficacy studies and formulation optimization. The compound’s fluorinated structure positions it as a lead for developing protease inhibitors or kinase modulators. Industrial adoption requires greener synthesis routes to replace halogenated solvents .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator